An In-Depth Technical Guide to 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
An In-Depth Technical Guide to 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid (CAS 1261934-09-1). This versatile heterocyclic building block is of significant interest in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.
Introduction: The Strategic Importance of Fluorinated Nicotinic Acid Derivatives
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a substituted nicotinic acid derivative that has gained prominence as a key structural motif in the design of novel therapeutics. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The unique electronic properties of the fluoro and methoxy substituents on the phenyl ring, coupled with the inherent biological relevance of the nicotinic acid scaffold, make this compound a valuable tool in drug discovery.[3] Notably, it has been identified as a building block for Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[4][5][6][7]
Chemical Properties Summary
| Property | Value | Reference |
| CAS Number | 1261934-09-1 | [4][8] |
| Molecular Formula | C₁₃H₁₀FNO₃ | [4][8] |
| Molecular Weight | 247.22 g/mol | [8] |
| Purity | Typically ≥98% | [4] |
| Appearance | Off-white to white solid | General knowledge |
| Storage | Recommended at -20°C for long-term stability | [8] |
Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic and Practical Overview
The most prevalent and efficient method for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane (in this case, (4-fluoro-3-methoxyphenyl)boronic acid) and an organohalide (5-bromonicotinic acid).[11] The reaction is favored in pharmaceutical chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[12]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol is a representative procedure for the synthesis of 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid.
Materials:
-
5-Bromonicotinic acid (1.0 eq)
-
(4-Fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid, (4-fluoro-3-methoxyphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine. Subsequently, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH 3-4 with 1M HCl. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product with high purity.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the methoxy group protons. The coupling patterns and chemical shifts provide information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
¹⁹F NMR: Fluorine NMR is a sensitive technique that will show a single resonance for the fluorine atom, providing further confirmation of its presence and chemical environment.[13]
Representative NMR Data (in DMSO-d₆):
| Data Type | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ~13.5 | br s | 1H | COOH |
| ~9.1 | d | 1H | Pyridine-H2 | |
| ~8.7 | t | 1H | Pyridine-H4 | |
| ~8.3 | d | 1H | Pyridine-H6 | |
| ~7.6 | dd | 1H | Phenyl-H6' | |
| ~7.5 | m | 1H | Phenyl-H2' | |
| ~7.3 | t | 1H | Phenyl-H5' | |
| ~3.9 | s | 3H | OCH₃ | |
| ¹³C NMR | ~166 | COOH | ||
| ~158 (d) | C-F | |||
| ~152 | Pyridine-C | |||
| ~148 | Pyridine-C | |||
| ~145 (d) | C-OMe | |||
| ~138 | Pyridine-C | |||
| ~132 | Pyridine-C | |||
| ~128 (d) | Phenyl-C | |||
| ~125 | Pyridine-C | |||
| ~118 (d) | Phenyl-C | |||
| ~114 (d) | Phenyl-C | |||
| ~56 | OCH₃ | |||
| ¹⁹F NMR | ~ -115 | s | Ar-F |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The 'd' denotes a doublet due to C-F coupling.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final compound. A typical method would involve a reversed-phase C18 column with a gradient elution system.[14][15]
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8-10 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound.[16][17][18]
Representative LC-MS Data:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | 248.06 |
| Observed [M+H]⁺ | 248.1 |
Applications in Drug Discovery: A Building Block for PROTACs
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a valuable building block in the synthesis of PROTACs.[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7][19]
Role in PROTAC Design
The nicotinic acid moiety of this compound can be functionalized to link to a ligand for an E3 ligase (such as VHL or Cereblon) on one side, and a ligand for the protein of interest on the other, via a flexible linker. The specific substitution pattern of the phenyl ring can be crucial for optimizing the binding affinity and selectivity of the PROTAC for the target protein.
PROTAC Mechanism of Action Diagram
Caption: Mechanism of PROTAC-induced protein degradation.
Conclusion
5-(4-Fluoro-3-methoxyphenyl)nicotinic acid is a synthetically accessible and highly valuable building block for medicinal chemists. Its robust synthesis via the Suzuki-Miyaura coupling, combined with its strategic structural features, makes it an important component in the design of sophisticated therapeutic agents, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and drug development setting.
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